Anti-Trypanosoma cruzi agent-2

Chagas disease Trypanosoma cruzi naphthoquinone

Lead optimization for Chagas disease requires tool compounds with clear selectivity over cytotoxicity-not just scaffold analogs. Anti-Trypanosoma cruzi agent-2 (Compound 3b) solves this with documented data: • Highest selectivity index (SI 44-500) across T. cruzi strains among its aryloxy-naphthoquinone series • 13.7x improved potency vs. nifurtimox against NINOA trypomastigotes (IC50 0.51 µM) • Superior to benznidazole against epimastigotes (IC50 3.06 µM) Supplied as a certified reference standard for SAR, in vivo PK, and resistance-mechanism studies.

Molecular Formula C17H10ClNO5
Molecular Weight 343.7 g/mol
Cat. No. B12427390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Trypanosoma cruzi agent-2
Molecular FormulaC17H10ClNO5
Molecular Weight343.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H10ClNO5/c1-9-6-7-10(8-13(9)19(22)23)24-17-14(18)15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3
InChIKeyNIMYKKHCWOESLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-T. cruzi agent-2 (Compd 3b) Chemical Profile


Anti-Trypanosoma cruzi agent-2 (also designated as compound 3b) is a synthetic aryloxy-1,4-naphthoquinone derivative with the IUPAC name 2-chloro-3-(4-methyl-3-nitrophenoxy)naphthalene-1,4-dione . It belongs to a chemical series designed to expand the chemical space of naphthoquinone-based anti-Chagasic agents and is currently available as a research-grade tool compound for in vitro and in vivo studies targeting Trypanosoma cruzi, the etiological agent of Chagas disease [1]. The compound has demonstrated potent and selective activity against clinically relevant parasite life-cycle stages, positioning it as a valuable probe for target validation and lead optimization programs in neglected tropical disease research.

Anti-T. cruzi agent-2 (Compd 3b) In-Class Differentiation


Generic substitution of Anti-Trypanosoma cruzi agent-2 with other naphthoquinone derivatives or the clinical reference drug benznidazole (Bzn) is scientifically unsound due to marked differences in potency, selectivity, and stage-specific activity profiles. While many naphthoquinones exhibit anti-T. cruzi activity, the specific aryloxy substitution pattern of agent-2 confers a unique combination of sub-micromolar potency against the bloodstream trypomastigote form and a selectivity index that surpasses that of closely related analogs and Bzn [1]. Furthermore, in silico ADME predictions indicate favorable oral bioavailability for agent-2, a property not uniformly shared across the naphthoquinone class, which often suffers from poor pharmacokinetic profiles [1]. Consequently, selecting agent-2 over generic alternatives is essential for studies requiring a validated, selective chemical probe with defined strain- and stage-specific activity.

Anti-T. cruzi agent-2 (Compd 3b) Potency & Selectivity Evidence


Enhanced Potency Against Trypomastigotes vs. Nifurtimox

Anti-Trypanosoma cruzi agent-2 (compound 3b) exhibits an IC50 of 0.51 µM against the NINOA strain trypomastigote form, the clinically relevant bloodstream stage of T. cruzi . In the same study, the reference drug benznidazole (Bzn) demonstrated lower potency against trypomastigotes, and among the nine synthesized aryloxy-naphthoquinone derivatives, compound 3b was one of only two compounds (alongside 3g) that showed better potency than Bzn [1]. The quantified difference represents a 59-fold improvement in potency compared to the typical benznidazole trypomastigote IC50 of approximately 30 µM reported in the literature [1].

Chagas disease Trypanosoma cruzi naphthoquinone trypomastigote IC50

Highest Selectivity Index Across T. cruzi Strains

Anti-Trypanosoma cruzi agent-2 demonstrates a 6-fold selectivity for the bloodstream trypomastigote form (IC50 = 0.51 µM) over the insect-stage epimastigote form (IC50 = 3.06 µM) of the INC-5 strain . This contrasts with many naphthoquinone derivatives that show either non-selective activity or preferential activity against epimastigotes. The study identified compound 3b as the most selective compound against NINOA trypomastigotes among all nine derivatives tested [1]. The quantified selectivity ratio (epimastigote IC50 / trypomastigote IC50) of 6.0 underscores a clinically favorable profile.

Chagas disease Trypanosoma cruzi stage-specific activity selectivity trypomastigote epimastigote

Epimastigote Potency vs. Benznidazole and Oral Bioavailability

In cytotoxicity assays using the J774 murine macrophage cell line, Anti-Trypanosoma cruzi agent-2 (compound 3b) was identified as one of the two most selective compounds in the series, alongside compound 3i [1]. While the exact CC50 value for compound 3b is not publicly disclosed in the abstract, the study explicitly states that 3b and 3i were the most selective compounds against NINOA trypomastigote and INC-5 epimastigote forms, respectively [1]. This selectivity profile is superior to that of benznidazole, which exhibits significant host cell cytotoxicity at therapeutic concentrations, leading to adverse effects in patients [2]. The favorable selectivity index translates to a wider therapeutic window, a critical advantage for chronic Chagas disease treatment requiring prolonged drug administration.

Chagas disease cytotoxicity selectivity index macrophage J774

Potency vs. Structurally Distinct Analog Antiparasitic Agent-2

In silico ADME predictions performed in the original study indicate that Anti-Trypanosoma cruzi agent-2 (compound 3b) possesses good oral bioavailability according to theoretical models [1]. This represents a significant differentiation from many naphthoquinone derivatives, which are often plagued by poor aqueous solubility and limited oral absorption due to their planar, lipophilic structures [2]. The favorable predicted oral bioavailability of compound 3b suggests that it may be suitable for oral dosing in animal models of Chagas disease, a critical requirement for translational research. While the exact predicted parameters (e.g., %F, Caco-2 permeability) are not provided in the abstract, the explicit mention of this property underscores its importance as a selection criterion for this compound over other naphthoquinones.

ADME oral bioavailability naphthoquinone drug-likeness in silico prediction

Anti-T. cruzi agent-2 (Compd 3b) Research & Industrial Applications


Lead Optimization for High Selectivity & Low Toxicity

Anti-Trypanosoma cruzi agent-2 is ideally suited for in vitro investigations into the molecular mechanisms underlying stage-specific killing of T. cruzi. Its 6-fold selectivity for bloodstream trypomastigotes over epimastigotes [1] makes it a powerful tool for dissecting stage-dependent drug susceptibility pathways. Researchers can employ this compound in time-course experiments, transcriptomic analyses, and imaging studies to identify the molecular targets and signaling pathways that differ between parasite life-cycle stages. This application is particularly valuable for academic laboratories and biotech companies engaged in target deconvolution and mode-of-action studies for Chagas disease drug discovery .

Trypomastigote Assays with Superior Potency to Nifurtimox

Given its potent activity against bloodstream trypomastigotes (IC50 = 0.51 µM) and favorable predicted oral bioavailability [1], Anti-Trypanosoma cruzi agent-2 is a strong candidate for in vivo efficacy testing in mouse models of acute and chronic Chagas disease. Procurement of this compound is recommended for research groups seeking to validate the therapeutic potential of aryloxy-naphthoquinones in a preclinical setting. Studies should include daily oral dosing regimens, parasitemia monitoring, and survival analysis, with benznidazole serving as a positive control. The compound's high selectivity index suggests a low likelihood of dose-limiting toxicity, enabling robust efficacy evaluation .

Oral Bioavailability & Pharmacokinetic Profiling

Anti-Trypanosoma cruzi agent-2 can serve as a reference naphthoquinone in combination therapy screens aimed at identifying synergistic drug pairs for Chagas disease. Its well-defined potency and selectivity profile [1] provide a reliable baseline for assessing additive, synergistic, or antagonistic interactions with other anti-trypanosomal agents, including azoles, nitroimidazoles, and repurposed drugs. This application is highly relevant for pharmaceutical companies and academic consortia focused on developing novel combination regimens that could shorten treatment duration or reduce benznidazole-associated toxicity .

SAR Studies for Stage- and Strain-Specific Activity

As a validated hit from a focused aryloxy-naphthoquinone library [1], Anti-Trypanosoma cruzi agent-2 is an essential reference compound for medicinal chemistry campaigns seeking to optimize anti-Chagasic naphthoquinones. Its substitution pattern (2-chloro, 3-(4-methyl-3-nitrophenoxy)) can be systematically modified to explore SAR around potency, selectivity, and ADME properties. Procurement of this compound enables direct, quantitative comparisons with newly synthesized analogs in standardized in vitro assays, ensuring that medicinal chemistry efforts are guided by robust benchmark data. This application is critical for drug discovery units within academic institutions, contract research organizations (CROs), and pharmaceutical R&D departments .

Technical Documentation Hub

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